6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features bromine atoms at positions 6 and 8, a methoxyphenyl group at the nitrogen atom, and a carboxamide group at position 3 of the chromene ring.
Properties
IUPAC Name |
6,8-dibromo-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO4/c1-23-12-4-2-11(3-5-12)20-16(21)13-7-9-6-10(18)8-14(19)15(9)24-17(13)22/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFGYZRGJZIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Core Synthesis
Microwave-assisted aldol condensation between 2-hydroxyacetophenones and aldehydes yields 2-alkyl-chroman-4-ones, which are oxidized to form the 2-oxo-2H-chromene-3-carboxylic acid intermediate. Reaction conditions (e.g., 160–170°C in ethanol with diisopropylamine) influence yields, with electron-deficient acetophenones favoring higher efficiency (Table 1).
Table 1: Yield Optimization for Chromene Core Synthesis
Bromination Strategies
Bromination at the 6- and 8-positions is critical for conferring biological activity. Two primary methods are employed:
Electrophilic Bromination with N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) at 0–25°C selectively brominates the chromene core. This method offers regioselectivity, with dibromination achieved in 85–92% yield. Excess NBS (2.2 equiv) ensures complete conversion, while slower addition rates minimize diastereomer formation.
Direct Bromination with Elemental Bromine
Bromine in acetic acid under reflux (80°C) provides a cost-effective alternative but requires careful stoichiometry to avoid over-bromination. Yields range from 70–78%, with purity dependent on post-reaction neutralization and washing.
Table 2: Bromination Method Comparison
| Method | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NBS | 2.2 equiv NBS | DCM | 0–25 | 92 | 98 |
| Elemental Bromine | 2.0 equiv Br₂ | AcOH | 80 | 78 | 95 |
| Data synthesized from. |
Amide Coupling with 4-Methoxyaniline
The carboxylic acid intermediate undergoes amidation with 4-methoxyaniline. Carbodiimide-based coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), are preferred for their efficiency in anhydrous DMF.
Reaction Optimization
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Molar Ratio : A 1:1.2 ratio of acid to amine minimizes unreacted starting material.
-
Solvent : Anhydrous DMF enhances solubility and reaction kinetics.
-
Temperature : Room temperature (25°C) suffices, with reactions typically complete within 12–16 hours.
Table 3: Amide Coupling Efficiency
Purification and Characterization
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetone to achieve >95% purity. Structural validation relies on:
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1H NMR : Aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ 3.8 ppm), and amide NH (δ 10.2 ppm).
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13C NMR : Carbonyl signals at δ 165–170 ppm confirm the lactone and amide groups.
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HRMS : Molecular ion peak at m/z 453.086 (C₁₇H₁₁Br₂NO₄).
Industrial-Scale Production Considerations
While lab-scale synthesis is well-established, industrial production requires scalability adjustments:
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group or reducing the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield new amide derivatives, while coupling reactions can produce various polysubstituted chromene derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
Anticancer Activity
Research indicates that 6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.
Table 1: Anticancer Activity of this compound
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 45.0 ± 2.5 | Induction of apoptosis |
| HeLa (Cervical) | 35.0 ± 1.8 | Cell cycle arrest |
| PC3 (Prostate) | 32.0 ± 1.9 | Inhibition of proliferation |
These findings suggest that the compound may be effective against breast and cervical cancers, among others.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers and inhibiting enzymes involved in inflammatory processes.
Table 2: Inhibition of COX Enzymes by this compound
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | 78% at 100 µM | [Study Reference] |
| Celecoxib (Control) | 95% at 100 µM | - |
The inhibition of cyclooxygenase enzymes indicates its potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli (Control) | <1 |
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities associated with this compound:
-
Anticancer Properties : A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent.
"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."
- Anti-inflammatory Research : Another investigation revealed that the compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.
Mechanism of Action
The exact mechanism of action of 6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In general, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The pathways involved could include the inhibition of signal transduction pathways or the activation of cell death mechanisms.
Comparison with Similar Compounds
Similar Compounds
6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities and chemical reactivity.
6,8-dibromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but without the methoxy group, potentially affecting its solubility and interaction with biological targets.
6,8-dibromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, which may influence its hydrogen bonding and reactivity.
Uniqueness
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both bromine atoms and the methoxyphenyl group, which can significantly impact its chemical properties and biological activities. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.
Biological Activity
6,8-Dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features, including two bromine atoms and a methoxyphenyl group. Its molecular formula is , with a molar mass of approximately 453.08 g/mol . This compound has attracted attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection.
Anticancer Properties
Research indicates that compounds with similar chromene structures exhibit significant anticancer properties. Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against breast cancer cells (MCF-7) and other tumor types .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in cancer pathways. The presence of electron-withdrawing bromine atoms may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets. Further research is required to elucidate these interactions and confirm the compound's efficacy as a therapeutic agent.
Neuroprotective Effects
In addition to its anticancer potential, there is emerging evidence that the compound may possess neuroprotective properties. Similar chromene derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), both of which are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes could help mitigate cognitive decline associated with such conditions.
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various chromene derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent cytotoxic effect. Further analysis revealed that the compound induced apoptosis in these cells, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of chromene derivatives on rat pheochromocytoma (PC12) cells exposed to oxidative stress. The study found that the compound significantly reduced cell death and improved cell viability compared to controls. This effect was attributed to its ability to scavenge free radicals and inhibit cholinesterase activity, thereby enhancing neuronal health .
Q & A
Q. Example Metrics :
- R-factor: <0.05 (high-resolution data)
- Planarity: Chromene ring system typically deviates <0.02 Å from planarity .
Advanced: How to address discrepancies between experimental (XRD) and computational (DFT) molecular geometries?
Methodological Answer :
Discrepancies often arise from solvent effects or lattice packing forces not modeled in gas-phase DFT. Strategies:
Re-optimize Geometry : Include solvent effects (e.g., PCM model for DMSO) in DFT calculations .
Compare Torsion Angles : Focus on flexible substituents (e.g., methoxyphenyl group), which may adopt different conformations in solid vs. gas phases.
Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯O, π-π) that distort geometry .
Q. Data Contradiction Example :
- XRD : Dihedral angle between chromene and methoxyphenyl = 12.5°
- DFT (Gas Phase) : Predicted angle = 5.3° → Adjust using implicit solvation models to reconcile .
Advanced: What strategies optimize bromination regioselectivity at C6 and C8?
Methodological Answer :
Regioselectivity is influenced by electronic directing groups:
Pre-functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at C5 to direct bromination to C6/C8 .
Radical Bromination : Use NBS/benzoyl peroxide in CCl₄ to favor allylic bromination.
Lewis Acid Catalysis : Employ FeCl₃ to polarize Br₂ and enhance electrophilic attack at electron-rich positions.
Q. Optimization Table :
| Method | Conditions | C6:C8 Ratio | Reference |
|---|---|---|---|
| NBS, CCl₄, hv | Radical, 80°C | 1:1.2 | |
| Br₂, FeCl₃, CH₃COOH | Electrophilic, 50°C | 1:0.8 |
Basic: What spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
¹H/¹³C NMR : Identify substituents (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
IR : Detect lactone (C=O at ~1700 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) stretches .
Q. Example NMR Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, chromene H4), 7.45 (d, J=8.9 Hz, 2H, methoxyphenyl) .
Advanced: How to handle twinning or disorder in crystallographic refinement?
Q. Methodological Answer :
Twinning : Use SHELXL’s TWIN/BASF commands. For pseudo-merohedral twinning, apply HKLF5 format .
Disorder : Model alternative positions with PART instructions and restrain ADPs (SIMU/SAME in SHELXL) .
Validation : Check R₁/wR₂ convergence and omit maps for residual electron density.
Q. Case Study :
- A chromene derivative with disordered methoxy groups refined to 98% occupancy in the major component, R-factor = 0.036 after correction .
Basic: What intermolecular interactions stabilize the crystal packing?
Methodological Answer :
Common interactions include:
N–H⋯O Hydrogen Bonds : Between amide N–H and chromene carbonyl (d = 2.8–3.0 Å) .
C–H⋯O Contacts : Methoxy C–H to adjacent chromene O (d = 3.2 Å).
Q. Hirshfeld Surface Analysis :
- 40% O⋯H contacts, 25% π-π interactions .
Advanced: How to design derivatives for enhanced bioactivity using SAR?
Q. Methodological Answer :
Substituent Effects :
- Bromine : Enhances lipophilicity and halogen bonding (replace with Cl/I for comparison).
- Methoxyphenyl : Optimize para-substitution (e.g., –NO₂ for electron-deficient systems) .
Scaffold Hybridization : Fuse with thiazole or pyrazole rings to modulate solubility .
In Silico Screening : Dock derivatives into target proteins (e.g., MAO-B) using AutoDock Vina .
Q. Example Derivative :
- 6,8-Diiodo analog : LogP increased by 1.2 units, MAO-B IC₅₀ improved 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
